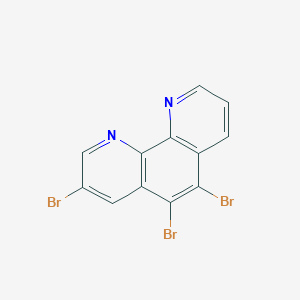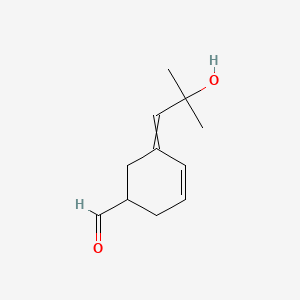![molecular formula C17H25N B14464187 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine CAS No. 67174-34-9](/img/structure/B14464187.png)
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a prop-1-en-1-yl group substituted with a 4-(2-methylpropyl)phenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with prop-1-en-1-yl group in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with pyrrolidine under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-[4-(2-Methylpropyl)phenyl]ethanone
- Phenol, 4-(1-methylpropyl)-
- Benzene, 1-methoxy-4-(1-propenyl)-
Comparison: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the prop-1-en-1-yl group. This distinguishes it from similar compounds, which may lack these structural elements and therefore exhibit different chemical and biological properties.
属性
CAS 编号 |
67174-34-9 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC 名称 |
1-[1-[4-(2-methylpropyl)phenyl]prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C17H25N/c1-4-17(18-11-5-6-12-18)16-9-7-15(8-10-16)13-14(2)3/h4,7-10,14H,5-6,11-13H2,1-3H3 |
InChI 键 |
HFTCBIZFXPDUHF-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C1=CC=C(C=C1)CC(C)C)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
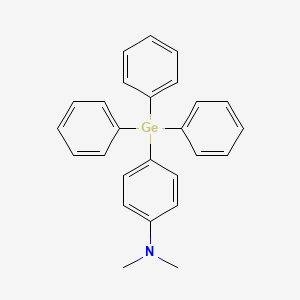
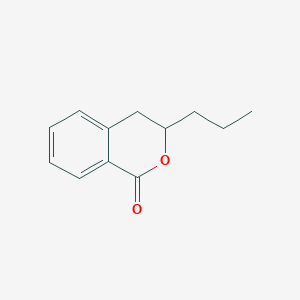
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
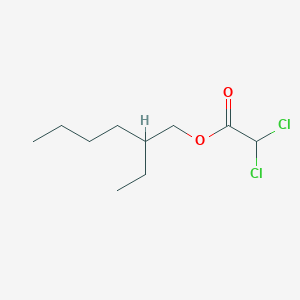
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
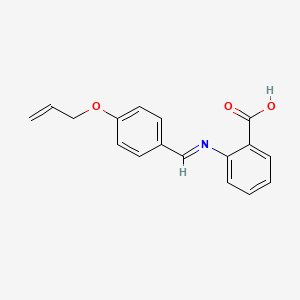
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
